Bpc-157

概要

説明

ボディプロテクションコンパウンド157は、一般的にBPC-157として知られており、ヒトの胃に見られるタンパク質から合成されたペプチドです。このペプチドは、その優れた治癒力と治療の可能性により注目を集めています。 当初は消化器系への影響について研究されていましたが、this compoundは組織修復の促進、治癒過程の加速、体のさまざまな部位における炎症の軽減において有望であることが示されています .

準備方法

合成経路と反応条件

BPC-157は、固相ペプチド合成を通じて合成されます。これは、ペプチドの製造に一般的に用いられる方法です。このプロセスは、固体樹脂に固定された成長中のペプチド鎖へのアミノ酸の逐次添加を伴います。アミノ酸は、望ましくない副反応を防ぐために、特定の基で保護されています。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、高性能液体クロマトグラフィー(HPLC)を用いて精製され、所望の純度が達成されます .

工業的生産方法

工業環境では、this compoundの生産は、同様の原理に基づいていますが、より大規模に行われます。自動ペプチド合成装置を使用して、プロセスを合理化し、一貫性と効率性を確保します。 その後、ペプチドは、質量分析とHPLCなどの厳格な品質管理手順に従って、その同一性と純度を確認されます .

化学反応解析

反応の種類

This compoundは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応は、ペプチドの安定性、生物学的利用能、治療効果を高めるために、ペプチドを修飾するために不可欠です .

一般的な試薬と条件

酸化: 過酸化水素または他の酸化剤は、ジスルフィド結合を導入するために使用され、ペプチドの安定性を高めます。

還元: ジチオスレイトール(DTT)などの還元剤は、ジスルフィド結合を切断するために使用され、構造修飾を促進します。

形成された主な製品

これらの反応から形成される主な生成物は、安定性、生物学的利用能、治療効果が向上したthis compoundの改変バージョンです。 これらの修飾は、さまざまな用途におけるペプチドのパフォーマンスを最適化するために不可欠です .

科学研究の用途

This compoundは、化学、生物学、医学、産業における使用など、幅広い科学研究の用途を持っています。化学では、ペプチド合成と修飾技術を研究するためのモデルペプチドとして役立ちます。 生物学では、this compoundは、血管新生、炎症、組織修復などの細胞プロセスを調査するために使用されます .

医学では、this compoundは、腱や靭帯の損傷、炎症性腸疾患、神経障害などのさまざまな病状の治療に有望であることが示されています。組織修復を促進し、炎症を軽減する能力は、それを貴重な治療薬にします。

化学反応の分析

Metabolic Reactions and Degradation Pathways

BPC-157 undergoes rapid metabolism in vivo, primarily via proteolytic cleavage:

Table 2: Metabolites Identified in Rat Studies

-

Elimination : 70% of administered this compound is excreted within 24 hours via urine (45%) and bile (25%) .

-

Bioavailability : Absolute bioavailability is 14%–19% in rats and 45%–51% in dogs after intramuscular injection .

Stability Under Physiological Conditions

This compound exhibits exceptional stability due to its cyclic structure and chemical modifications:

Table 3: Stability Profile of this compound

-

Antioxidant Activity : this compound scavenges reactive oxygen species (ROS) via its four carboxylic groups, which react with glutathione to regenerate reduced thiols .

Interaction with Signaling Pathways

This compound modulates cellular pathways through direct molecular interactions:

Table 4: Key Biochemical Interactions

-

Nitric Oxide (NO) Synergy : this compound induces vasodilation by increasing endothelial NO synthase (eNOS) phosphorylation (3.5-fold vs. control) .

-

Opioid System Modulation : this compound counteracts lidocaine-induced seizures in rats by interacting with δ-opioid receptors .

Analytical Detection Methods

This compound is identified using advanced chromatographic and spectroscopic techniques:

| Method | Limit of Detection | Matrix | Source |

|---|---|---|---|

| HPLC-UV | 0.1 ng/mL | Plasma | |

| Weak cation exchange SPE-LC | 5 ng/mL | Urine | |

| Radioisotope tracing (³H) | 10 dpm/g | Tissue |

科学的研究の応用

Musculoskeletal Injuries

BPC 157 has demonstrated efficacy in healing various soft tissue injuries, including tendons and ligaments. In animal models, it has shown positive outcomes in promoting recovery from both traumatic injuries and systemic insults .

Gastrointestinal Protection

BPC 157 exhibits protective effects against gastric mucosal injuries induced by ethanol and nonsteroidal anti-inflammatory drugs (NSAIDs). It has been shown to counteract gastric lesions effectively .

Neurological Disorders

The peptide has been investigated for its neuroprotective effects following strokes and traumatic brain injuries. In studies involving rats, BPC 157 administration post-injury led to improved behavioral outcomes and reduced neural damage .

| Study | Findings |

|---|---|

| Vukojevic et al. (2020) | BPC 157 improved functional recovery after ischemic injury by modulating gene expression related to vascular health . |

Case Studies

Several case studies highlight the therapeutic potential of BPC 157:

- Case Study on Tendon Healing : A study demonstrated that rats treated with BPC 157 showed faster healing rates for tendon injuries compared to control groups, with enhanced fibroblast activity noted.

- Stroke Recovery : In a controlled study, rats subjected to induced strokes exhibited significant recovery in motor function when treated with BPC 157 shortly after the event.

Safety Profile

Current research indicates that BPC 157 has a favorable safety profile. Most studies report minimal adverse effects, suggesting its potential as a therapeutic agent for various conditions without significant toxicity .

作用機序

BPC-157の作用機序には、いくつかの分子標的と経路が含まれます。それは、血管内皮成長因子(VEGF)や線維芽細胞成長因子(FGF)などの成長因子の産生を刺激し、これらは組織修復と血管新生に不可欠です。 This compoundは、一酸化窒素合成酵素の活性も調節し、損傷した組織への血流を促進し、治癒プロセスを強化します .

さらに、this compoundは、炎症性サイトカインの産生を阻害し、抗炎症性メディエーターの放出を促進することにより、抗炎症特性を示します。 これらの作用は、組織再生と修復に最適な環境を作り出します .

類似化合物との比較

BPC-157は、チモシンベータ4(TB-500)や血管内皮成長因子(VEGF)など、同様の治療特性を持つ他のペプチドとよく比較されます。 This compoundとTB-500はどちらも組織修復と血管新生を促進しますが、this compoundはより複雑な構造を持ち、より長持ちする効果があります .

主に血管形成に焦点を当てているVEGFとは異なり、this compoundは、抗炎症作用や神経保護作用を含む、より幅広い効果を持っています。 これは、this compoundを、有意な治療の可能性を持つ、ユニークで汎用性の高いペプチドにします .

類似化合物のリスト

- チモシンベータ4(TB-500)

- 血管内皮成長因子(VEGF)

- 線維芽細胞成長因子(FGF)

- インスリン様成長因子1(IGF-1)

生物活性

BPC-157, a 15-amino acid peptide derived from human gastric juice, has garnered significant attention in the field of regenerative medicine due to its diverse biological activities. This article explores its pharmacokinetics, mechanisms of action, and therapeutic potential based on recent research findings and case studies.

Pharmacokinetics and Metabolism

A study conducted on the pharmacokinetics of this compound revealed that after intravenous (IV) and intramuscular (IM) administration, the compound exhibited a short elimination half-life of less than 30 minutes in rats and beagle dogs. The mean absolute bioavailability following IM injection was approximately 14%-19% in rats and 45%-51% in beagle dogs. The primary excretory pathways identified were urine and bile, with this compound being rapidly metabolized into smaller peptide fragments that integrate into normal amino acid metabolism .

This compound is known for several mechanisms that contribute to its biological effects:

- Angiogenesis : this compound promotes the formation of new blood vessels, which is crucial for tissue repair. It increases the expression of vascular endothelial growth factor (VEGF), enhancing angiogenesis in various tissue models .

- Cell Migration and Proliferation : Research indicates that this compound stimulates the migration of skeletal muscle cells through upregulation of proteins associated with cell adhesion, such as paxillin and vinculin. This effect is dose-dependent, with significant increases observed at concentrations as low as 0.5 µg/mL .

- Wound Healing : this compound has demonstrated efficacy in accelerating the healing of various tissues, including skin, mucosa, muscle, tendon, ligament, and bone. Its role in modulating nitric oxide synthesis and growth factor expression is pivotal for these healing processes .

Case Study 1: Tendon Healing

A notable study examined the effects of this compound on tendon fibroblasts. It was found that treatment with this compound significantly increased the expression of growth hormone receptors over time, indicating its potential role in enhancing tendon healing through growth factor modulation .

Case Study 2: Gastric Ulcer Treatment

In a rat model for gastric ulcers, this compound was shown to significantly reduce ulcer size compared to control groups. Higher doses resulted in reduced lesion formation and improved healing outcomes. The study suggested that this compound's protective effects against gastric mucosal damage could be attributed to its ability to promote angiogenesis and enhance tissue regeneration .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie BPC-157’s tissue repair properties in preclinical models?

this compound exerts its effects through multiple pathways: promoting nitric oxide synthesis, activating growth factors (e.g., VEGF), and modulating ERK1/2 signaling. In vitro studies on endothelial cells (HUVECs) demonstrate dose-dependent ERK1/2 phosphorylation, critical for cell migration and angiogenesis. Mechanistic validation often uses kinase inhibitors (e.g., PD98059 for ERK) to confirm pathway specificity .

Q. What in vitro models are used to study this compound’s effects on endothelial cells?

Common methodologies include:

- MTT assays for proliferation (1–10 µg/mL this compound increases HUVEC viability) .

- Transwell migration assays showing enhanced endothelial cell motility .

- Scratch wound assays quantifying reduced wound area post-treatment .

- Tube formation assays on Matrigel, demonstrating dose-dependent vascular network development .

Q. What in vivo models demonstrate this compound’s efficacy in wound healing?

Alkali-burn rat models are widely used. Key findings include:

- Accelerated collagen deposition (comparable to bFGF treatment) .

- Upregulated VEGF expression in skin tissues .

- Enhanced epithelialization and angiogenesis via ERK1/2 activation .

Q. How does administration route affect this compound’s bioavailability?

Oral administration primarily impacts gastrointestinal tissues due to limited systemic absorption, while injections (subcutaneous/intramuscular) enable systemic effects. Stability in gastric juice allows oral use for gut-related studies, but systemic applications require parenteral delivery .

Q. What safety data exist from preclinical studies?

Rodent studies report no significant toxicity at doses up to 10 µg/kg. However, long-term safety, immunogenicity, and pharmacokinetics remain uncharacterized in humans. Contaminants in poorly manufactured peptides pose additional risks .

Advanced Research Questions

Q. How do ERK1/2 signaling pathways mediate this compound’s angiogenic effects?

this compound induces ERK1/2 phosphorylation in HUVECs, promoting proliferation and migration. Inhibition with PD98059 abolishes these effects, confirming pathway dependency. ERK activation upregulates VEGF, enhancing vascularization in wound models .

Q. What methodological challenges arise in translating this compound dosing from animals to humans?

Key issues include:

- Allometric scaling : Rodent-to-human dose conversion using body surface area adjustments (e.g., Nair et al. guidelines) .

- Bioavailability differences : Varied absorption rates between oral and injected routes .

- Lack of pharmacokinetic data : Half-life, tissue distribution, and metabolism remain unstudied in humans .

Q. What contradictions exist in this compound’s efficacy across tissue types?

While this compound enhances tendon fibroblast migration and muscle repair in crush injuries, it shows no proliferative effects on NIH3T3 fibroblasts or HaCaT keratinocytes. This tissue specificity suggests context-dependent mechanisms .

Q. How do researchers control variables in complex wound-healing studies?

Methods include:

- Positive controls : bFGF as a benchmark for angiogenesis .

- Standardized wound assessment : Transparent acetate tracings and histopathology (Masson’s trichrome for collagen) .

- Blinded analysis : Independent quantification of wound closure rates .

Q. What limitations exist in current neuroprotection studies of this compound?

Preclinical models (e.g., nerve crush injuries) lack:

- Long-term functional outcomes : Most studies focus on acute effects.

- Human-relevant dosing : Current protocols use unvalidated extrapolations from rodent data .

Q. How is this compound’s anti-inflammatory activity assessed in gastrointestinal models?

Colitis models (e.g., acetic acid-induced) measure:

- Cytokine levels : TNF-α, IL-6 reduction via ELISA .

- Histopathological scoring : Epithelial integrity and leukocyte infiltration .

Q. What experimental approaches validate this compound’s stability in delivery matrices?

Stability studies assess:

- Gastric juice resistance : Incubation in simulated gastric fluid (pH 1.2–3.0) .

- Solubility : Aqueous solubility without carriers facilitates subcutaneous use .

Q. Key Methodological Considerations

- Cell cycle analysis : Flow cytometry with PI staining reveals this compound reduces HUVECs in G0/G1 phase, promoting proliferation .

- Signal pathway profiling : PCR arrays and Western blotting identify ERK1/2 as the primary mediator, unlike JNK/p38 .

- Combination therapies : Synergy with growth factors (e.g., TB-500) requires dose optimization to avoid antagonism .

特性

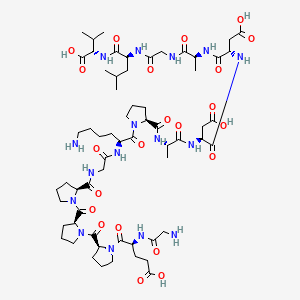

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWEZGQMLZMFE-RKGINYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H98N16O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137525-51-0 | |

| Record name | BPC 157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137525510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPC-157 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPC-157 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ED8NXK95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。